
Bay-41-8543
Vue d'ensemble
Description
BAY 41-8543 est un composé chimique connu pour son rôle de stimulateur de la guanylate cyclase soluble indépendant de l'oxyde nitrique. Ce composé a montré un potentiel significatif dans la recherche cardiovasculaire en raison de ses effets vasodilatateurs et antiplaquettaires. Il est particulièrement remarquable pour sa capacité à stimuler la guanylate cyclase soluble, ce qui entraîne une augmentation de la production de monophosphate de guanosine cyclique, qui joue un rôle crucial dans divers processus physiologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de BAY 41-8543 implique plusieurs étapes, commençant par la préparation de composés intermédiairesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : La production industrielle de BAY 41-8543 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Key Reaction Conditions and Reagents
The table below summarizes critical reaction parameters and reagents used in BAY 41-8543 synthesis:
Oxidation and Reduction Pathways
While primary synthetic routes focus on functionalization, BAY 41-8543 undergoes redox reactions under specific conditions:
-
Oxidation : Exposure to hydrogen peroxide or KMnO₄ oxidizes amine groups, forming nitro derivatives .
-
Reduction : Sodium borohydride reduces carbonyl groups in intermediates (e.g., ester-to-alcohol conversion) .
Stability and Degradation
-
Photodegradation : Susceptible to UV light, leading to cleavage of the pyrimidinediamine moiety .
-
pH Sensitivity : Stable in neutral buffers but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .
Comparative Analysis of Synthetic Routes
The table below contrasts methods for synthesizing BAY 41-8543 and analogues:
Synergistic Reactions with Nitric Oxide (NO)
BAY 41-8543 exhibits NO-independent sGC stimulation but synergizes with NO donors like sodium nitroprusside (SNP):
-
Mechanism : Co-administration with SNP amplifies cGMP production by 3.5-fold compared to either agent alone .
-
Applications : Enhances vasodilation in pulmonary hypertension models .
Industrial-Scale Optimization
Applications De Recherche Scientifique
Pharmacological Mechanism
BAY 41-8543 acts by directly stimulating sGC, leading to increased cGMP production. This mechanism results in vasodilation and has implications for treating various cardiovascular conditions such as pulmonary hypertension and heart failure. The compound exhibits a high degree of potency, with effective concentrations often in the nanomolar range .
Key Mechanisms:
- Direct sGC Stimulation : Enhances sensitivity to endogenous nitric oxide.
- Vasodilation : Reduces systemic and pulmonary arterial pressure.
- Antiplatelet Effects : Inhibits collagen-mediated platelet aggregation, providing potential benefits in thrombotic conditions .
Pulmonary Hypertension
BAY 41-8543 has been extensively studied for its effects on pulmonary hypertension. In animal models, it demonstrated significant reductions in right ventricular systolic pressure and pulmonary vascular remodeling. For instance, chronic administration of BAY 41-8543 resulted in decreased muscularization of pulmonary arteries and improved right ventricular function .
Case Study: Sheep Model
In a sheep model of pulmonary hypertension, BAY 41-8543 induced pulmonary vasodilation and improved systemic arterial oxygenation, showcasing its potential as a therapeutic agent for managing elevated pulmonary pressures .
Cardiovascular Diseases
The compound has shown promise in treating various cardiovascular conditions by lowering blood pressure and enhancing coronary blood flow. In studies involving normotensive rats and dogs, intravenous administration resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow .
Case Study: Hemodynamic Studies
In anesthetized normotensive rats, BAY 41-8543 was administered intravenously at doses ranging from 3 to 300 µg/kg, leading to significant reductions in blood pressure and cardiac oxygen consumption while enhancing coronary perfusion .
Renal Diseases
Research indicates that BAY 41-8543 may improve renal function by reducing renal fibrosis and proteinuria through increased cGMP levels. This application is particularly relevant for conditions such as diabetic nephropathy where renal vascular function is compromised .
Comparative Efficacy
The following table summarizes the comparative efficacy of BAY 41-8543 against other sGC stimulators based on various studies:
Compound | Potency (IC50) | Primary Application | Notes |
---|---|---|---|
BAY 41-8543 | ~0.1 µM | Pulmonary hypertension | Strong vasodilatory effects |
BAY 41-2272 | ~0.03 µM | Cardiovascular diseases | Higher potency but low metabolic stability |
Riociguat | ~0.1 µM | Chronic thromboembolic pulmonary hypertension | Improved pharmacokinetic profile |
Mécanisme D'action
BAY 41-8543 exerts its effects by stimulating soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate. This molecule acts as a second messenger, promoting vasodilation, inhibiting smooth muscle proliferation, and reducing platelet aggregation. The compound’s mechanism of action involves direct activation of soluble guanylyl cyclase and enhancing its sensitivity to nitric oxide .
Comparaison Avec Des Composés Similaires
BAY 41-2272: Another soluble guanylyl cyclase stimulator with similar properties but different potency and specificity.
Riociguat: A clinically approved soluble guanylyl cyclase stimulator used to treat pulmonary hypertension.
YC-1: An earlier soluble guanylyl cyclase stimulator with less specificity compared to BAY 41-8543
Uniqueness: BAY 41-8543 is unique due to its high potency and specificity as a nitric oxide-independent stimulator of soluble guanylyl cyclase. It has shown significant potential in preclinical studies for its vasodilatory and antiplatelet effects, making it a valuable tool for cardiovascular research .
Activité Biologique
Bay-41-8543 (BAY) is a potent stimulator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in metabolic regulation, adipocyte function, and potential therapeutic applications in obesity and related metabolic disorders.
This compound acts as a heme-dependent stimulator of sGC, enhancing its activity in a dose-dependent manner. Research indicates that BAY can increase sGC activity up to 92-fold, with effective concentrations ranging from 0.1 nM to 100 μM . This stimulation leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in various physiological processes.
Effects on Metabolism and Adipose Tissue
Case Study: Obesity and Energy Expenditure
A pivotal study demonstrated that BAY treatment significantly influences whole-body metabolism and adipose tissue dynamics. In mice subjected to a high-fat diet (HFD), BAY administration resulted in:
- Body Mass Reduction : A 37% decrease in body mass compared to control groups not receiving BAY.
- Fat Mass Decrease : A 15% reduction in relative fat mass.
- Adipocyte Size : Significant reductions in the size of adipocytes were observed, alongside decreased hepatic lipid content .
These findings suggest that BAY enhances energy expenditure (EE) and promotes lipid clearance from circulation, thereby mitigating obesity-related complications.
Stimulation of Brown Adipose Tissue (BAT)
This compound has been shown to activate BAT, which is crucial for thermogenesis and energy expenditure. Key observations include:
- Increased Lipolysis : BAY-treated cells exhibited enhanced basal lipolysis and a 1.8-fold increase in norepinephrine-stimulated lipolysis.
- Thermogenic Markers : Expression levels of thermogenic genes such as UCP1, PGC1α, and PPARγ were significantly elevated in BAT following BAY treatment .
The compound's ability to induce "browning" of white adipose tissue (WAT) was also noted, with the appearance of multilocular cells expressing UCP1, indicative of enhanced thermogenic capacity.
Summary of Biological Activities
Propriétés
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180342 | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256498-66-5 | |
Record name | BAY-41-8543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-41-8543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BAY 41-8543 and what is its mechanism of action?
A1: BAY 41-8543 is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , ] Unlike NO, which activates sGC by binding to its reduced heme moiety, BAY 41-8543 directly stimulates the enzyme, even in the presence of oxidative stress that can impair NO signaling. [, ] This stimulation leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [] Elevated cGMP levels then activate downstream effectors like protein kinases, ultimately leading to vasodilation. [, , , , , , , , , , ]
Q2: How does BAY 41-8543 compare to NO donors in terms of efficacy and limitations?
A2: While both BAY 41-8543 and NO donors increase cGMP levels, their mechanisms differ. BAY 41-8543 directly stimulates sGC, whereas NO donors rely on NO bioavailability. [, , , ] In conditions like diabetes, aging, and hypertension where NO production is compromised, BAY 41-8543 may offer superior efficacy over NO donors. [] Furthermore, BAY 41-8543 can synergize with both exogenous and endogenous NO, enhancing vasodilatory responses. [, ]
Q3: Can BAY 41-8543 restore erectile function in animal models of erectile dysfunction?
A3: Yes, research shows that BAY 41-8543 induces significant erectile responses in rats, even in the presence of conditions that inhibit NO formation or damage the cavernosal nerves. [] This suggests its potential for treating erectile dysfunction (ED), especially in cases where traditional PDE5 inhibitors are ineffective due to impaired NO signaling. [, ]
Q4: What is the role of BAY 41-8543 in treating pulmonary hypertension?
A4: BAY 41-8543 demonstrates promising results in pre-clinical models of pulmonary hypertension (PH). Studies highlight its ability to reduce pulmonary vascular resistance, improve right ventricular function, and protect pulmonary artery endothelial function. [, , , , , , , , ] These findings suggest its potential as a novel therapeutic strategy for PH, particularly in cases with impaired NO responsiveness. []
Q5: How does BAY 41-8543 affect cardiac remodeling in models of heart failure?
A6: Studies show that BAY 41-8543 can attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in animal models of heart failure. [, , , ] These beneficial effects are linked to its ability to improve NO/sGC/cGMP signaling, which plays a crucial role in regulating cardiac function and remodeling. []
Q6: Can BAY 41-8543 be administered through inhalation, and what are the advantages?
A8: Yes, BAY 41-8543 can be delivered through inhalation, offering targeted delivery to the lungs. [, , , ] This administration route minimizes systemic exposure and reduces the risk of systemic side effects, such as hypotension, compared to intravenous or oral administration. [, ]
Q7: Are there any limitations to using BAY 41-8543 as a therapeutic agent?
A9: While pre-clinical studies show promise for BAY 41-8543, further research is needed to confirm its efficacy and safety in humans. Potential long-term effects, optimal dosage regimens, and possible drug interactions require further investigation. [] Additionally, the development of sGC stimulators like BAY 41-8543 is challenged by the complexity of synthesizing these compounds and the need for robust analytical methods for their characterization and quantification. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.